molecular formula C14H24BNO2 B1395675 2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine CAS No. 205116-75-2

2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine

Cat. No.: B1395675
CAS No.: 205116-75-2
M. Wt: 249.16 g/mol
InChI Key: QWXSWNPNLGZAGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine is a chiral boronic acid derivative that serves as a critical synthetic intermediate and potential pharmacophore in medicinal chemistry research. Its primary research value lies in the development of potent arginase inhibitors . Arginase is a manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea, and its dysregulation is implicated in a range of disease pathways. Specifically, arginase-1 (ARG-1) activity in the tumor microenvironment is a key mechanism of immune suppression; it depletes local L-arginine, which impairs T-cell function and enables cancer cells to evade immune surveillance . Boronic acid-based compounds, such as this pyrrolidine derivative, are designed to act as mechanism-based inhibitors. They function by chelating the two manganese ions in the enzyme's active site, forming a transition-state analogue that potently blocks substrate conversion . Beyond oncology, inhibiting arginase isoforms holds therapeutic promise for modulating immune responses, treating cardiovascular diseases like hypertension, and addressing neurological conditions such as Alzheimer's disease, where altered arginase expression contributes to neurodegenerative oxidative stress . This reagent provides researchers with a versatile building block for constructing complex molecules to probe arginase biology and develop new therapeutic candidates targeting this important enzymatic checkpoint.

Properties

IUPAC Name

2-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24BNO2/c1-13(2)9-7-10(13)14(3)11(8-9)17-15(18-14)12-5-4-6-16-12/h9-12,16H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXSWNPNLGZAGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)C4CCCN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70700681
Record name 2-(3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205116-75-2
Record name 2-(3a,5,5-Trimethylhexahydro-2H-4,6-methano-1,3,2-benzodioxaborol-2-yl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70700681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Coupling Reactions Using BOP Reagent

The synthesis of the target compound often involves coupling a pyrrolidine derivative with a boronic ester. A common method utilizes benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) as the coupling agent.

Procedure :

  • Step 1 : Dissolve the carboxylic acid precursor (e.g., (3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d]dioxaborole-2-carboxylic acid) in dimethylformamide (DMF).
  • Step 2 : Add BOP (1.2 eq) and triethylamine (3 eq) to the solution.
  • Step 3 : Introduce the pyrrolidine derivative (1 eq) and stir overnight at room temperature.
  • Step 4 : Quench the reaction with 3M HCl, extract with ethyl acetate, and purify via flash chromatography on silica gel.

Key Data :

  • Yield : 45%–63% (depending on substituents).
  • Purity : >95% (confirmed by $$ ^1H $$ NMR and LC/MS).

EDC/HOBt-Mediated Amide Bond Formation

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for amide coupling.

Procedure :

  • Step 1 : Activate the boronic acid-containing carboxylic acid with EDC (1.3 eq) and HOBt (1.1 eq) in dichloromethane (DCM).
  • Step 2 : Add pyrrolidine (1 eq) and stir for 12–18 hours.
  • Step 3 : Wash the organic layer with NaHCO$$_3$$, brine,

Chemical Reactions Analysis

Types of Reactions

2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or sodium periodate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield boronic acids or esters, while reduction reactions can produce various boron-free organic compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity :
Research indicates that boron-containing compounds like 2-(3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine exhibit promising anticancer properties. Boron compounds have been shown to enhance the efficacy of certain chemotherapeutic agents by improving their delivery and reducing side effects. A study demonstrated that derivatives of this compound could inhibit tumor growth in specific cancer cell lines due to their ability to disrupt cellular processes involved in proliferation and survival .

Neuroprotective Effects :
Recent investigations into neuroprotective agents have highlighted the potential of this compound in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neuronal pathways makes it a candidate for further research in conditions like Alzheimer's disease. Preliminary studies suggest that it may help mitigate oxidative stress and inflammation in neuronal cells .

Organic Synthesis

Catalytic Applications :
The compound serves as a catalyst in various organic reactions. Its boron-containing structure is particularly useful in cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The presence of the pyrrolidine moiety enhances its reactivity and selectivity in these transformations .

Synthesis of Novel Compounds :
Researchers have utilized this compound as a building block for synthesizing novel pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to compounds with enhanced biological activities or improved physical properties .

Materials Science

Polymeric Composites :
In materials science, this compound has been explored as an additive in polymeric materials to enhance mechanical properties and thermal stability. The incorporation of boron into polymer matrices has been shown to improve flame retardancy and reduce material degradation under high temperatures .

Case Studies

  • Anticancer Research :
    • A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of several boron-containing pyrrolidine derivatives. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against breast cancer cell lines .
  • Neuroprotection :
    • Research conducted at a leading neuroscience institute demonstrated that this compound could protect against neurotoxic agents in vitro. The findings suggest a mechanism involving the modulation of calcium ion influx into neurons .
  • Organic Synthesis Innovations :
    • A recent publication highlighted the use of this compound in the synthesis of complex natural products through palladium-catalyzed cross-coupling reactions. The efficiency and selectivity achieved were superior compared to traditional methods .

Mechanism of Action

The mechanism of action of 2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The boron atom in the dioxaborolane ring can form reversible covalent bonds with nucleophilic sites on proteins or other biomolecules, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Boronate-Containing Compounds

Compound Name Core Structure Substituents/R-Groups CAS Number Key References
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine Bicyclic dioxaborole + pyrrolidine None (parent structure) 205116-76-3
MPI-1 Pinane Ester Bicyclic dioxaborole + acetylated peptide Acetyl-L-Ala and phenylalanine derivatives Not provided
(R)-BoroAla-(+)-Pinanediol Hydrochloride Bicyclic dioxaborole + alanine Methyl and trifluoroacetate groups 179324-87-9
N-((R)-1-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)ethyl)succinamide Bicyclic dioxaborole + succinamide Sulfonimidamide and dodecyl chains Not provided

Key Structural Differences

  • MPI-1 Pinane Ester : Features an acetylated peptide side chain, enhancing proteasome binding affinity compared to the parent compound .
  • BoroAla Derivatives : Incorporates alanine residues, improving solubility and metabolic stability .

Key Observations

  • HATU/DIPEA Systems: Preferred for high-yield couplings (up to 89%) in non-polar solvents .
  • RP-HPLC Purification : Essential for peptide-containing analogues to achieve >95% purity .
  • Hydrogenation Steps : Required for reducing protective groups in bicyclic oxazin derivatives, with moderate yields .

Key Findings

  • Potency: Peptide-conjugated analogues (e.g., MPI-1, Entinostat hybrids) show enhanced inhibitory activity due to improved target engagement .
  • Safety : Parent compound exhibits moderate toxicity (oral LD₅₀ ~300 mg/kg), while trifluoroacetate salts may pose additional handling risks .

Biological Activity

2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine is a compound of interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C14H24BNO2
  • Molecular Weight : 249.16 g/mol
  • CAS Number : 462636-61-9

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with various biological targets.

Proteasome Inhibition

Research indicates that boron-containing compounds can act as proteasome inhibitors. The proteasome is crucial for regulating protein degradation and cellular homeostasis. Inhibition of this pathway can lead to apoptosis in cancer cells, making it a target for anticancer therapies .

Antimalarial Activity

Studies have identified novel boronate inhibitors that target the Plasmodium proteasome. These inhibitors demonstrate activity against multiple life cycle stages of the malaria parasite, suggesting that compounds like this compound may possess antimalarial properties .

Case Study 1: Anticancer Potential

A study published in the Journal of Medicinal Chemistry evaluated a series of boronate compounds for their ability to inhibit cancer cell growth. The findings suggested that the structural modifications similar to those in this compound enhance cytotoxicity against various cancer cell lines .

Case Study 2: Antimalarial Efficacy

In another investigation focused on antimalarial agents, compounds with similar structural frameworks were tested against Plasmodium falciparum. Results indicated significant inhibition of parasite growth with specific IC50 values indicating potency at low concentrations .

Data Table: Summary of Biological Activities

Activity TypeTargetMechanismReference
Proteasome InhibitionCancer CellsInduces apoptosis
AntimalarialPlasmodium spp.Inhibits proteasome function
CytotoxicityVarious CancersDisrupts cellular protein homeostasis

Q & A

Basic Questions

Q. What are the established synthetic routes for 2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine, and how is its structural integrity validated?

  • Methodological Answer : One-pot multi-step reactions are commonly employed for synthesizing complex boron-containing heterocycles. For example, analogs such as tetrahydroimidazo[1,2-a]pyridines are synthesized via sequential condensation, cyclization, and functionalization steps under controlled conditions (e.g., reflux in acetic anhydride/acetic acid with sodium acetate as a catalyst) . Structural validation relies on 1H/13C NMR to confirm hydrogen/carbon environments (e.g., chemical shifts for boronic ester protons at δ ~3.0–3.5 ppm) and HRMS to verify molecular weight consistency (e.g., <1 ppm error between calculated and observed mass) .

Q. What spectroscopic techniques are critical for characterizing this compound’s boronic ester functionality?

  • Methodological Answer :

  • IR Spectroscopy : Identifies the B–O stretching vibration (~1350–1310 cm⁻¹) and confirms the absence of hydroxyl groups (if anhydrous conditions are used) .
  • 11B NMR : Resolves boron environments (e.g., trigonal vs. tetrahedral coordination), though this technique is less commonly reported in the literature compared to 1H/13C NMR .
  • X-ray Crystallography : Provides definitive structural confirmation of the dioxaborolane ring geometry and steric effects from trimethyl groups .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing the synthesis and reactivity of this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict reaction pathways, transition states, and thermodynamic stability of intermediates. For instance, reaction path searches can identify optimal conditions (e.g., solvent polarity, temperature) to stabilize the boronic ester moiety during synthesis. Computational models also guide regioselectivity in cross-coupling reactions by analyzing frontier molecular orbitals (FMOs) of the boronate and aryl halide partners .

Q. What strategies address low yields or purity in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve efficiency in Suzuki-Miyaura couplings, while ligand optimization (e.g., SPhos) reduces steric hindrance from the trimethylhexahydro moiety .
  • Solvent Engineering : Polar aprotic solvents (e.g., DMF, THF) enhance boronate solubility, while inert atmospheres prevent hydrolysis of the dioxaborolane ring .
  • Chromatographic Purification : Reverse-phase HPLC or silica gel chromatography resolves byproducts (e.g., deboronation derivatives) .

Q. How can researchers resolve contradictory spectral data during structural characterization?

  • Methodological Answer :

  • Reproducibility Checks : Replicate synthesis and characterization under standardized conditions to rule out experimental variability .
  • Advanced NMR Techniques : Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals from the hexahydro-4,6-methanobenzo ring system .
  • Isotopic Labeling : Introduce deuterated analogs to simplify spectral interpretation of complex proton environments .

Q. What are the applications of this compound in cross-coupling reactions for medicinal chemistry?

  • Methodological Answer : The boronic ester group enables Suzuki-Miyaura couplings to construct biaryl motifs in drug candidates. For example:

  • Optimization Steps : Use PdCl₂(dppf) as a catalyst with K₂CO₃ base in THF/H₂O (3:1) at 80°C for 12 hours.
  • Scope Limitations : Steric hindrance from the trimethylhexahydro group may reduce reactivity with bulky aryl halides; mitigate by increasing catalyst loading or reaction temperature .

Q. How should researchers handle hygroscopic or reactive intermediates during synthesis?

  • Methodological Answer :

  • Inert Conditions : Conduct reactions under nitrogen/argon using Schlenk lines or gloveboxes to prevent boronic ester hydrolysis .
  • Drying Agents : Use molecular sieves (3Å) in reaction mixtures to scavenge trace moisture .
  • Low-Temperature Storage : Store intermediates at –20°C in sealed, flame-dried vials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine
Reactant of Route 2
2-(3a,5,5-Trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.